molecular formula C16H19N3O3 B1449054 Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate CAS No. 1422343-93-8

Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate

Cat. No.: B1449054
CAS No.: 1422343-93-8
M. Wt: 301.34 g/mol
InChI Key: DNCNGULCEOOAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolism. The compound also binds to GABA receptors, enhancing their inhibitory effects and leading to its potential use as an anxiolytic and anticonvulsant agent . Additionally, it has been observed to inhibit certain kinases, which may contribute to its anti-inflammatory properties .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving GABAergic signaling, leading to reduced neuronal excitability . This compound also affects gene expression by modulating the activity of transcription factors involved in inflammatory responses. Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in energy production and oxidative stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the benzodiazepine site on GABA-A receptors, enhancing the receptor’s affinity for GABA and increasing chloride ion influx, leading to hyperpolarization of the neuron and reduced excitability . The compound also inhibits the activity of certain kinases, which play a role in inflammatory signaling pathways . Additionally, it modulates gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as altered receptor expression and enzyme activity . These changes can affect the compound’s efficacy and safety profile over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and anticonvulsant effects without significant adverse effects . At higher doses, it can cause sedation, motor impairment, and respiratory depression . Toxicological studies have shown that extremely high doses can lead to hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization for therapeutic use .

Metabolic Pathways

This compound is metabolized primarily by the liver, involving cytochrome P450 enzymes . The primary metabolic pathways include hydroxylation and conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted via the kidneys . The compound’s metabolism can be influenced by factors such as genetic polymorphisms in metabolic enzymes and co-administration of other drugs .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, which influence its localization and accumulation in specific tissues . The compound’s lipophilicity allows it to cross the blood-brain barrier, contributing to its central nervous system effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the nucleus . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The compound’s localization within the nucleus allows it to interact with transcription factors and influence gene expression . Additionally, its presence in the cytoplasm enables it to modulate signaling pathways and enzyme activity .

Properties

IUPAC Name

benzyl 1-(hydroxymethyl)-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-10-14-15-9-18(7-4-8-19(15)12-17-14)16(21)22-11-13-5-2-1-3-6-13/h1-3,5-6,12,20H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCNGULCEOOAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C(N=CN2C1)CO)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate
Reactant of Route 2
Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate
Reactant of Route 3
Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate
Reactant of Route 4
Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate
Reactant of Route 5
Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate
Reactant of Route 6
Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.